Dufulin

Description

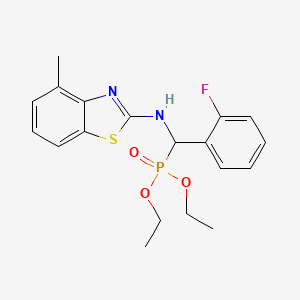

Structure

3D Structure

Properties

IUPAC Name |

N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN2O3PS/c1-4-24-26(23,25-5-2)18(14-10-6-7-11-15(14)20)22-19-21-17-13(3)9-8-12-16(17)27-19/h6-12,18H,4-5H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLASFMUIFVKHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1F)NC2=NC3=C(C=CC=C3S2)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN2O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023916 | |

| Record name | Dufulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882182-49-2 | |

| Record name | Dufulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Dufulin?

An In-depth Technical Guide to the Core of Dufulin

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols related to this compound, a novel antiviral agent for plants. The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Chemical Structure of this compound

This compound, with the IUPAC name N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine, is an α-amino phosphonate (B1237965) derivative.[1][2][3] Its chemical formula is C₁₉H₂₂FN₂O₃PS.[1][4] this compound possesses a single chiral center at the carbon atom bonded to the fluorophenyl group, the benzothiazole (B30560) amine group, a hydrogen atom, and the phosphonate group.[2][5] This results in the existence of two enantiomers, (R)-dufulin and (S)-dufulin.[5] Commercially, this compound is typically available as a racemic mixture.[5]

Key Structural Features:

-

α-Amino Phosphonate Core: This functional group is crucial for its biological activity.

-

Benzothiazole Moiety: A bicyclic aromatic ring system containing nitrogen and sulfur.

-

Fluorophenyl Group: A phenyl ring substituted with a fluorine atom.

-

Chiral Center: Leads to stereoisomerism, which can influence biological activity and environmental fate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 882182-49-2 | [1][3][4] |

| Molecular Formula | C₁₉H₂₂FN₂O₃PS | [1][3][4] |

| Molecular Weight | 408.4 g/mol | [1][3] |

| IUPAC Name | N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine | [1][3] |

| SMILES | CCOP(=O)(C(C1=CC=CC=C1F)NC2=NC3=C(C=CC=C3S2)C)OCC | [1][3] |

| InChI Key | CLASFMUIFVKHQI-UHFFFAOYSA-N | [1][3] |

Mechanism of Action

This compound exhibits a dual mechanism of action in protecting plants from viral infections. It primarily acts as an activator of the plant's innate immune system, and it can also directly interact with viral proteins.

Activation of Systemic Acquired Resistance (SAR)

The principal mechanism of this compound's antiviral activity is the induction of Systemic Acquired Resistance (SAR), a broad-spectrum defense response in plants.[6][7][8] this compound's target protein has been identified as the Harpin binding protein-1 (HrBP1).[6][8][9] The activation of HrBP1 by this compound initiates a signaling cascade that leads to the accumulation of salicylic (B10762653) acid (SA).[6][8][9] The SA signaling pathway is a key regulator of SAR and results in the expression of pathogenesis-related (PR) proteins, which have antimicrobial and antiviral properties, thereby conferring broad-spectrum resistance to pathogens.[8]

Direct Interaction with Viral Proteins

In addition to inducing the host's defense response, studies have shown that this compound can directly interact with viral proteins. For instance, this compound has been found to target the viroplasmic protein P6 of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV), inhibiting its virulence.[10] It has also been shown to bind to the nonstructural protein P9-1 of SRBSDV.[11] This suggests that this compound may also interfere with viral replication and assembly processes.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is a one-pot reaction based on the Kabachnik-Fields reaction.[12]

Materials:

-

2-amino-4-methylbenzothiazole

-

2-fluorobenzaldehyde

-

Diethyl phosphite (B83602)

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., toluene)

Procedure:

-

A mixture of 2-amino-4-methylbenzothiazole, 2-fluorobenzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is refluxed to form the corresponding imine.

-

After the formation of the imine, diethyl phosphite is added to the reaction mixture.

-

The reaction is continued at reflux until completion.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound.[12]

Identification of this compound's Target Protein

The identification of HrBP1 as the target of this compound was achieved through a combination of proteomic techniques.[6][8][9]

Methodology:

-

Protein Extraction: Total proteins were extracted from Nicotiana tabacum K326 plants treated with this compound and from control plants.[6]

-

Differential In-Gel Electrophoresis (DIGE): Proteins from treated and control samples were labeled with different fluorescent dyes and separated on the same 2D gel to accurately quantify differences in protein expression.[6][9]

-

Two-Dimensional Electrophoresis (2-DE): Preparative 2-DE gels were run to separate larger amounts of protein for identification.[6][9]

-

Mass Spectrometry (MS): Protein spots showing differential expression were excised from the gels, digested, and analyzed by MALDI-TOF/TOF MS to obtain peptide mass fingerprints and fragmentation data.[6][9]

-

Protein Identification: The MS data was used to search protein databases to identify the differentially expressed proteins, leading to the identification of HrBP1 as a potential target.[6]

-

Target Validation: The role of HrBP1 was further validated using techniques like Western Blotting and RT-PCR to confirm the upregulation of HrBP1 and downstream genes in the SA pathway upon this compound treatment.[6][9]

Biological Activity

This compound is a highly effective antiviral agent against a range of plant viruses.[2][6][7] It has been widely used in China to control viral diseases in crops such as tobacco, rice, and vegetables.[2][6][7]

Quantitative Data on Biological Activity:

| Virus | Host Plant | Efficacy Metric | Value | Source |

| Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Rice | EC₅₀ (in vivo) | 3.32 mM | [10] |

| Tobacco Mosaic Virus (TMV) | Tobacco | Inhibition Rate | Not specified | [13] |

| Cucumber Mosaic Virus (CMV) | Various | - | Not specified | [2] |

Note: Quantitative data on the efficacy of this compound against various plant viruses is often presented in research articles as percentage inhibition or disease severity reduction under specific experimental conditions. The EC₅₀ value for SRBSDV indicates the concentration at which this compound inhibits viral duplication by 50% in infected rice leaves.[10]

References

- 1. This compound | C19H22FN2O3PS | CID 44409094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 882182-49-2 [smolecule.com]

- 4. achemtek.com [achemtek.com]

- 5. This compound [sitem.herts.ac.uk]

- 6. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]

- 9. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Interaction research on the antiviral molecule this compound targeting on southern rice black streaked dwarf virus p9-1 nonstructural protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102391307A - Synthesization method of this compound - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

Dufulin's Mechanism of Action in Plant Viral Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dufulin is a novel antiviral agent that has demonstrated significant efficacy in controlling plant viral diseases.[1] Its mechanism of action is multifaceted, involving both direct interaction with viral components and the activation of the plant's innate immune system.[1][2] This technical guide provides an in-depth exploration of the core mechanisms by which this compound confers viral resistance in plants. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of plant protection strategies.

Introduction

Plant viruses pose a significant threat to global agriculture, causing substantial yield losses and economic damage. The development of effective and environmentally benign antiviral agents is therefore a critical area of research. This compound, a compound identified for its potent anti-tobacco mosaic virus (TMV) activity, has emerged as a promising solution.[1] It is recognized as the first antiviral agent in China to meet environmental safety standards while demonstrating remarkable efficacy in controlling plant viruses.[1] This guide delves into the molecular underpinnings of this compound's antiviral activity, focusing on its dual-action mechanism that combines direct viral inhibition with the induction of systemic acquired resistance (SAR) in host plants.[1][2]

Core Mechanism of Action

This compound employs a sophisticated, dual-pronged approach to combat plant viral infections. This involves both direct interference with viral machinery and the potentiation of the plant's own defense responses.

Induction of Systemic Acquired Resistance (SAR)

A primary mechanism of this compound's action is the induction of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized exposure to a pathogen or chemical inducer.[1][3][4] this compound has been shown to induce SAR in various plant species, including tobacco and rice.[1]

The induction of SAR by this compound is mediated primarily through the activation of the salicylic (B10762653) acid (SA) signaling pathway.[3][5][6] This pathway is a cornerstone of plant defense against biotrophic and hemibiotrophic pathogens, including many viruses.

Key molecular players in this pathway that are influenced by this compound include:

-

Harpin binding protein-1 (HrBP1): Identified as a direct target of this compound, the activation of HrBP1 is a critical initiating step.[3][5][7] This activation triggers the downstream cascade of the SA signaling pathway, leading to an antiviral state in the plant.[3]

-

Non-expressor of pathogenesis-related genes 1 (NPR1): As a key regulator of SAR, the expression of the NPR1 gene is significantly upregulated in response to this compound treatment.[1][8] NPR1 is a transcriptional coactivator that, upon activation by SA, translocates to the nucleus and induces the expression of a battery of pathogenesis-related (PR) genes, which contribute to the establishment of long-term, systemic resistance.[1]

Direct Interaction with Viral Proteins

In addition to stimulating the host's immune response, this compound can also directly interact with and inhibit the function of specific viral proteins. This has been particularly well-documented in the case of the Southern rice black-streaked dwarf virus (SRBSDV).

-

P9-1 Octameric Protein: this compound has been shown to bind to arginine 175 within the P9-1 octameric protein of SRBSDV.[1][2] This interaction is thought to inhibit the virulence of the virus.[2]

-

P6 Viroplasmic Protein: this compound also targets the viroplasmic protein P6 of SRBSDV.[1][9] By inhibiting P6, this compound interferes with the formation of viroplasms, which are essential for viral replication and assembly.[9]

Crosstalk with the Jasmonic Acid (JA) Pathway

Evidence suggests that this compound's mechanism may also involve crosstalk with the jasmonic acid (JA) signaling pathway. The expression of the Proteinase Inhibitor II (PI II) gene, a marker for the JA pathway, is differentially regulated in healthy and virus-infected plants following this compound treatment.[1][8] In healthy plants, this compound treatment can lead to a slight increase in PI II expression, while in TYLCV-infected plants, its expression is suppressed.[1] This indicates a complex interplay between the SA and JA pathways in modulating the plant's defense response upon this compound application.

Quantitative Data Summary

The efficacy of this compound in plant viral defense has been quantified in several studies. The following tables summarize key findings from field trials on tomato plants infected with Tomato Yellow Leaf Curl Virus (TYLCV).

Table 1: Field Control Efficacy of 20% this compound Against TYLCV in Tomato Plants (2021-2023) [1]

| Year | Treatment | Morbidity (%) | Disease Index |

| 2021 | 20% this compound | 42.85 | 2.75 |

| Control (Water) | >97 | - | |

| 2022 | 20% this compound | 48.92 | 3.27 |

| Control (Water) | >97 | - | |

| 2023 | 20% this compound | 43.36 | 3.37 |

| Control (Water) | >97 | - |

Table 2: Effect of this compound on Viral Titer and Gene Expression in TYLCV-Infected Tomato Plants [1][8]

| Parameter | Observation |

| TYLCV Titer | This compound treatment significantly reduced viral loads in infected plants. Approximately 50% of treated plants remained asymptomatic. |

| NPR1 Gene Expression | Significantly upregulated in this compound-treated plants, indicating activation of the SAR pathway. |

| PI II Gene Expression | Consistently downregulated in TYLCV-infected plants treated with this compound. |

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of experimental techniques. Below are outlines of the key methodologies employed.

Proteomics Analysis for Target Identification

-

Objective: To identify the host plant proteins that are targeted by this compound.

-

Methodology:

-

Protein Extraction: Total proteins are extracted from this compound-treated and control (e.g., DMSO-treated) plant tissues.

-

Two-Dimensional Gel Electrophoresis (2-DE) / Differential In-Gel Electrophoresis (DIGE): Proteins are separated based on their isoelectric point and molecular weight.[3] DIGE involves pre-labeling of protein samples with different fluorescent dyes to allow for accurate quantification and comparison.[3]

-

Mass Spectrometry (MS): Differentially expressed protein spots are excised from the gel and identified using techniques such as MALDI-TOF MS or LC-MS/MS.[3]

-

Bioinformatic Analysis: The identified proteins are annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to determine their potential functions and involvement in specific pathways.[3]

-

Gene Expression Analysis

-

Objective: To quantify the expression levels of genes involved in plant defense pathways.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from plant tissues.

-

cDNA Synthesis: RNA is reverse transcribed into complementary DNA (cDNA).

-

Real-Time Quantitative Reverse Transcription PCR (qRT-PCR): The expression levels of target genes (e.g., NPR1, PI II) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green).[1][8] Relative gene expression is often calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., actin) as an internal control.

-

Virus Titer Quantification

-

Objective: To measure the amount of virus in plant tissues.

-

Methodology:

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Plant tissue extracts are added to microtiter plates coated with a virus-specific antibody.

-

A second, enzyme-conjugated antibody is added, which also binds to the virus.

-

A substrate is added that is converted by the enzyme into a colored product.

-

The intensity of the color, which is proportional to the amount of virus, is measured using a spectrophotometer.[1]

-

-

Protein-Ligand Binding Assays

-

Objective: To characterize the binding affinity between this compound and its target proteins (viral or host).

-

Methodology:

-

Fluorescence Titration (FT): The intrinsic fluorescence of the target protein (e.g., from tryptophan residues) is monitored as increasing concentrations of this compound are added. Changes in fluorescence intensity can be used to calculate the binding constant.[10]

-

Microscale Thermophoresis (MST): This technique measures the motion of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell.[10] Binding of a ligand (this compound) to a fluorescently labeled target protein alters its thermophoretic movement, allowing for the determination of binding affinity.[9]

-

Visualizations

Signaling Pathways

Caption: this compound-induced SAR signaling pathway.

Caption: Direct interaction of this compound with viral proteins.

Experimental Workflow

Caption: General experimental workflow for studying this compound's mechanism.

Conclusion

This compound presents a robust and multi-pronged mechanism of action against plant viruses. By both inducing the plant's systemic acquired resistance through the activation of the SA signaling pathway and directly inhibiting key viral proteins, this compound offers a highly effective strategy for plant viral disease management. The identification of its molecular targets, such as HrBP1 in the host and specific proteins in viruses like SRBSDV, provides a solid foundation for the rational design and development of next-generation antiviral compounds. Further research into the intricate crosstalk between different hormone signaling pathways and the broader applicability of this compound against a wider range of plant viruses will continue to enhance our understanding and utilization of this promising plant protection agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Studies of binding interactions between this compound and southern rice black-streaked dwarf virus P9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Effects of this compound on Oxidative Stress and Metabolomic Profile of Tubifex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Interaction research on the antiviral molecule this compound targeting on southern rice black streaked dwarf virus p9-1 nonstructural protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Dufulin-Mediated Systemic Acquired Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dufulin, a novel antiviral agent, has demonstrated significant efficacy in protecting plants from a range of viral pathogens. Its mode of action is not direct viroidal toxicity but rather the induction of the plant's own defense mechanisms through a process known as Systemic Acquired Resistance (SAR). This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's activity, focusing on its interaction with key cellular components and the subsequent activation of defense signaling pathways. Detailed experimental protocols for studying these interactions and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction to this compound and Systemic Acquired Resistance (SAR)

This compound is an amino phosphonate (B1237965) compound recognized for its potent antiviral properties in various crops, including tobacco and rice.[1][2] It functions as a plant activator, eliciting a broad-spectrum and long-lasting defense response known as Systemic Acquired Resistance (SAR). SAR is a state of heightened immunity in tissues distant from the initial point of pathogen or chemical stimulus, providing protection against a wide array of secondary infections.[3] The induction of SAR by this compound represents a promising strategy for sustainable agriculture, moving beyond direct-acting pesticides to leveraging the plant's innate immune system.

Mechanism of Action: HrBP1 as the Primary Target

The central mechanism of this compound's action is its interaction with the Harpin binding protein-1 (HrBP1).[1][2][4] HrBP1 is a protein located in the plant cell wall and is a key mediator in inducing SAR.[4] The identification of HrBP1 as the direct target of this compound was achieved through proteomic studies, specifically differential in-gel electrophoresis (DIGE) and two-dimensional electrophoresis (2-DE) coupled with mass spectrometry.[1][2] These studies revealed that this compound treatment leads to the differential expression of over 40 proteins, with HrBP1 being a key modulated target.[1][5]

The this compound-Induced Signaling Pathway

Upon binding to and activating HrBP1, this compound initiates a downstream signaling cascade that is primarily mediated by salicylic (B10762653) acid (SA).[1][2][4] This pathway is a cornerstone of plant defense against biotrophic and hemibiotrophic pathogens.

The key steps in the this compound-induced SAR signaling pathway are:

-

Activation of HrBP1: this compound interacts with HrBP1, triggering a conformational change or downstream signaling event.

-

Induction of the Salicylic Acid (SA) Pathway: The activation of HrBP1 leads to the upregulation of the SA signaling pathway.[1][2] This is a critical step, as SA is a key hormone in the establishment of SAR.

-

Upregulation of Key Regulatory and Defense Genes: The activation of the SA pathway results in the increased expression of several crucial defense-related genes, including:

-

EDS1 (Enhanced Disease Susceptibility 1): A central regulator of plant basal defense and SAR.[5]

-

NPR1 (Nonexpressor of Pathogenesis-Related genes 1): A master regulator of SAR that, upon activation by SA, translocates to the nucleus to co-activate the expression of defense genes.

-

PR (Pathogenesis-Related) genes: These are the effector molecules of SAR. This compound treatment has been shown to significantly upregulate the expression of PR-1a and PR-5.[2]

-

The culmination of this signaling cascade is the establishment of a systemic, long-lasting resistance to a broad spectrum of viral pathogens.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on this compound's efficacy and its effect on gene and protein expression.

Table 1: Efficacy of this compound against Tomato Yellow Leaf Curl Virus (TYLCV) in Tomato Plants

| Treatment | 2021 Morbidity (%) | 2022 Morbidity (%) | 2023 Morbidity (%) |

| 20% this compound | 42.85 | 48.92 | 43.36 |

| Control (Water) | >97 | >97 | >97 |

Morbidity represents the proportion of plants showing TYLCV symptoms.

Table 2: Proteomic and Gene Expression Changes Following this compound Treatment in Nicotiana tabacum

| Analyte | Method | Result | Reference |

| Differentially Expressed Proteins | 2D-DIGE & Mass Spectrometry | >40 proteins with ≥1.5 fold or ≤1.5 fold change | [1] |

| EDS1 Gene Expression | Semi-quantitative RT-PCR | Upregulated | [2] |

| NPR1 Gene Expression | Semi-quantitative RT-PCR | Upregulated | [2] |

| PR-1a Gene Expression | Semi-quantitative RT-PCR | Upregulated | [2] |

| PR-5 Gene Expression | Semi-quantitative RT-PCR | Upregulated | [2] |

Detailed Experimental Protocols

The following protocols are generalized methodologies for the key experiments used to elucidate the mechanism of this compound-induced SAR.

Proteomic Analysis (2D-DIGE)

This protocol outlines the general steps for identifying differentially expressed proteins in plant tissue following this compound treatment.

-

Protein Extraction:

-

Grind plant leaf tissue to a fine powder in liquid nitrogen.

-

Extract total proteins using a buffer containing chaotropes (e.g., urea, thiourea), detergents (e.g., CHAPS), and a reducing agent (e.g., DTT).

-

Remove interfering compounds (e.g., phenolics, lipids) through precipitation with TCA/acetone.

-

Resuspend the protein pellet in a labeling buffer and determine the protein concentration.

-

-

Fluorescent Labeling:

-

Label protein samples from this compound-treated and control plants with Cy3 and Cy5 fluorescent dyes, respectively, according to the manufacturer's protocol (minimal labeling).

-

Create a pooled internal standard from all samples and label it with Cy2.

-

-

First Dimension: Isoelectric Focusing (IEF):

-

Combine the Cy3-labeled, Cy5-labeled, and Cy2-labeled samples.

-

Rehydrate an immobilized pH gradient (IPG) strip with the combined sample.

-

Perform IEF to separate proteins based on their isoelectric point (pI).

-

-

Second Dimension: SDS-PAGE:

-

Equilibrate the IPG strip in a buffer containing SDS to coat the proteins with a negative charge.

-

Place the equilibrated strip onto a polyacrylamide gel and separate the proteins based on molecular weight.

-

-

Image Acquisition and Analysis:

-

Scan the gel at different wavelengths to detect the Cy2, Cy3, and Cy5 signals.

-

Use specialized software to co-register the images, normalize the spot intensities against the internal standard (Cy2), and identify spots with statistically significant changes in abundance between the this compound-treated and control samples.

-

-

Protein Identification:

-

Excise the differentially expressed protein spots from a preparative gel.

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to identify the proteins.

-

Gene Expression Analysis (Semi-Quantitative and Real-Time RT-PCR)

This protocol details the steps to quantify the expression levels of SAR-related genes.

-

RNA Extraction and cDNA Synthesis:

-

Harvest leaf tissue from this compound-treated and control plants at various time points.

-

Isolate total RNA using a suitable plant RNA extraction kit or a TRIzol-based method.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Semi-Quantitative RT-PCR:

-

Perform PCR amplification of the target genes (EDS1, NPR1, PR-1a, PR-5) and a reference gene (e.g., Actin or Ubiquitin) using gene-specific primers.

-

Optimize the number of PCR cycles to ensure amplification is in the exponential phase.

-

Analyze the PCR products on an agarose (B213101) gel and compare the band intensities between treated and control samples.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green master mix.

-

Perform the qRT-PCR reaction in a real-time PCR cycler.

-

Analyze the amplification data, including the generation of a dissociation curve to verify primer specificity.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to a stably expressed reference gene.

-

Antiviral Activity Assay (TMV Lesion Counting)

This assay is used to determine the protective effect of this compound against viral infection.

-

Plant Preparation:

-

Grow Nicotiana tabacum or another susceptible host plant to a suitable age (e.g., 6-8 leaves).

-

-

Treatment Application:

-

Apply this compound solution (e.g., 500 µg/mL) to the leaves of the treatment group. Apply a control solution (e.g., 0.05% DMSO) to the control group.

-

-

Virus Inoculation:

-

After a set induction period (e.g., 2-3 days), mechanically inoculate the treated and control leaves with Tobacco Mosaic Virus (TMV). This is typically done by gently rubbing the leaf surface with a mixture of the virus and a mild abrasive like carborundum.

-

-

Symptom Development and Lesion Counting:

-

Maintain the plants under controlled conditions for several days to allow for the development of local lesions.

-

Count the number of necrotic local lesions on the inoculated leaves.

-

-

Data Analysis:

-

Calculate the average number of lesions per leaf for both the treatment and control groups.

-

Determine the percentage of inhibition of lesion formation by this compound compared to the control.

-

Conclusion

This compound represents a significant advancement in plant protection, acting as a potent inducer of Systemic Acquired Resistance. Its mechanism, centered on the activation of HrBP1 and the subsequent triggering of the salicylic acid signaling pathway, provides a robust and broad-spectrum defense against viral pathogens. The upregulation of key defense-related genes such as EDS1, NPR1, and PR proteins underscores the comprehensive immune response elicited by this compound. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the potential of this compound and other SAR inducers for the development of next-generation crop protection strategies.

References

- 1. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]

- 3. journals.plos.org [journals.plos.org]

- 4. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana [frontiersin.org]

Dufulin's Primary Target Proteins in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dufulin is a novel plant immuno-inducer with demonstrated efficacy in controlling viral diseases in various crops. Its mode of action involves both direct interaction with viral proteins and the activation of the plant's innate immune system. This technical guide provides an in-depth overview of the primary target proteins of this compound in plants, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Direct Target Proteins and Binding Affinities

This compound has been shown to directly bind to several viral and plant proteins. The quantitative data for these interactions are summarized in the tables below.

Viral Target Proteins

This compound directly interacts with key proteins of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV), inhibiting its replication and virulence.

Table 1: Binding Affinity of this compound with SRBSDV Proteins

| Target Protein | Interacting Moiety | Method | Dissociation Constant (Kd) | Binding Constant (KA) | Reference |

| Viroplasmic Protein P6 | Full Protein | Not Specified | 4.49 µM (from E. coli) | Not Reported | [1][2] |

| 4.95 µM (from S. frugiperda 9) | [1][2] | ||||

| Nonstructural Protein P9-1 | Full Protein | Microscale Thermophoresis (MST) | 3.26 µM | Not Reported | [3] |

| Fluorescence Titration (FT) | Not Reported | 1 x 105.06 M-1 | [3] | ||

| Arginine 175 | Molecular Docking | Micromole Affinity | Not Reported | [4] |

Plant Target Proteins

This compound also interacts with host plant proteins, modulating the plant's defense and stress responses.

Table 2: Interaction of this compound with Plant Proteins

| Target Protein | Plant Species | Method | Binding Affinity (Kd) | Effect | Reference |

| Harpin Binding Protein-1 (HrBP1) | Nicotiana tabacum (Tobacco) | Proteomics (DIGE, 2-DE, MS) | Not Quantified | Activation of SA pathway | [5][6][7][8] |

| OsJAZ5 | Oryza sativa (Rice) | Microscale Thermophoresis (MST), Molecular Docking | Interaction Confirmed (Kd not reported) | Enhanced Salt Tolerance | [9][10] |

Signaling Pathway Activation: The Role of HrBP1

A primary mechanism of this compound's action is the activation of the plant's Systemic Acquired Resistance (SAR) through the Harpin Binding Protein-1 (HrBP1). This activation triggers the salicylic (B10762653) acid (SA) signaling pathway, leading to a broad-spectrum antiviral response.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of this compound-P6 Binding Affinity

This protocol is based on the methods described by Li et al. (2019).

Objective: To determine the dissociation constant (Kd) of this compound binding to the SRBSDV P6 protein.

Materials:

-

Purified SRBSDV P6 protein (expressed in E. coli and S. frugiperda 9)

-

This compound

-

Binding buffer (e.g., PBS, pH 7.4)

-

Microscale Thermophoresis (MST) instrument

Procedure:

-

Protein Preparation: Purify the recombinant P6 protein using affinity chromatography. Dialyze the purified protein against the binding buffer.

-

Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the binding buffer to create a series of concentrations.

-

MST Analysis: a. Label the P6 protein with a fluorescent dye according to the MST instrument manufacturer's instructions. b. Mix the labeled P6 protein at a constant concentration with the varying concentrations of this compound. c. Load the samples into the MST capillaries. d. Perform the MST experiment to measure the thermophoretic movement of the labeled P6 protein in the presence of different concentrations of this compound.

-

Data Analysis: a. Plot the change in thermophoresis as a function of the this compound concentration. b. Fit the data to a binding curve to determine the dissociation constant (Kd).

Determination of this compound-P9-1 Binding Affinity

This protocol is based on the methods described by Wang et al. (2015).

Objective: To determine the binding affinity of this compound to the SRBSDV P9-1 protein using Fluorescence Titration (FT) and Microscale Thermophoresis (MST).

Materials:

-

Purified SRBSDV P9-1 protein

-

This compound

-

Fluorescence spectrophotometer

-

MST instrument

-

Appropriate buffers

Procedure for Fluorescence Titration (FT):

-

Protein and Ligand Preparation: Prepare solutions of purified P9-1 protein and this compound in a suitable buffer.

-

Fluorescence Measurement: a. Record the intrinsic fluorescence emission spectrum of the P9-1 protein (excitation typically around 280 nm). b. Titrate the P9-1 solution with increasing concentrations of this compound. c. Record the fluorescence spectrum after each addition of this compound.

-

Data Analysis: a. Correct the fluorescence intensity for the dilution effect. b. Plot the change in fluorescence intensity against the this compound concentration. c. Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation) to calculate the binding constant (KA).

Procedure for Microscale Thermophoresis (MST):

-

Follow the same procedure as described in section 3.1, substituting the P6 protein with the purified P9-1 protein.

Identification of HrBP1 as a this compound Target

This protocol is based on the proteomics approach described by Chen et al. (2012).

Objective: To identify plant proteins that are differentially expressed upon this compound treatment.

Materials:

-

Nicotiana tabacum plants

-

This compound solution

-

Protein extraction buffers

-

Reagents and equipment for 2D-DIGE and Mass Spectrometry

Procedure:

-

Plant Treatment: Treat one group of tobacco plants with this compound solution and another group with a control solution.

-

Protein Extraction: Harvest leaf tissues from both groups and extract total proteins using a suitable buffer.

-

Differential In-Gel Electrophoresis (DIGE): a. Label the protein extracts from the control and this compound-treated samples with different fluorescent CyDyes (e.g., Cy3 and Cy5). A pooled internal standard is labeled with a third dye (e.g., Cy2). b. Mix the labeled protein samples and separate them by two-dimensional gel electrophoresis (2-DE).

-

Image Analysis: a. Scan the gel at the different wavelengths corresponding to the CyDyes. b. Analyze the gel images to identify protein spots with statistically significant changes in abundance between the control and this compound-treated samples.

-

Protein Identification: a. Excise the differentially expressed protein spots from a preparative 2-DE gel. b. Perform in-gel trypsin digestion of the proteins. c. Analyze the resulting peptides by Mass Spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS). d. Search the peptide mass fingerprint and fragmentation data against a protein database to identify the proteins, such as HrBP1.

Conclusion

This technical guide provides a comprehensive overview of the primary target proteins of this compound in plants. The direct interactions with viral proteins P6 and P9-1 of SRBSDV highlight its role as a direct-acting antiviral agent. Furthermore, its ability to activate the plant's own defense system through HrBP1 demonstrates its function as a plant immune-inducer. The identification of OsJAZ5 as another potential target suggests a broader role for this compound in modulating plant stress responses. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of plant science and agrochemical development. Further research is warranted to fully elucidate the complete network of this compound's interactions and to explore its potential applications in protecting a wider range of crops from viral diseases and other environmental stresses.

References

- 1. This compound Intervenes the Viroplasmic Proteins as the Mechanism of Action against Southern Rice Black-Streaked Dwarf Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction Research on the Antiviral Molecule this compound Targeting on Southern Rice Black Streaked Dwarf Virus P9-1 Nonstructural Protein [mdpi.com]

- 4. Studies of binding interactions between this compound and southern rice black-streaked dwarf virus P9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]

- 6. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-Binding Protein OsJAZ5 Functions in Rice Stress Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

The Role of HrBP1 in Dufulin's Antiviral Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dufulin, a novel antiviral agent, has demonstrated significant efficacy against a range of plant viruses by activating the host's innate immune system.[1][2] A pivotal element in this mechanism is the Harpin binding protein-1 (HrBP1), a protein located in the plant cell wall.[3] This technical guide delineates the central role of HrBP1 as the target protein for this compound and details the subsequent activation of the salicylic (B10762653) acid (SA) signaling pathway, which culminates in a systemic acquired resistance (SAR) and a potent antiviral state in the host plant.[1][2] This document provides a comprehensive overview of the quantitative data supporting this mechanism, detailed experimental protocols for replication and further investigation, and visual representations of the involved signaling cascades and experimental workflows.

Introduction

Plant viruses pose a significant threat to global agriculture and food security. The development of effective and sustainable antiviral strategies is therefore of paramount importance. This compound has emerged as a promising plant protection agent that does not target the virus directly but rather stimulates the plant's own defense mechanisms.[1][2] This mode of action, centered on inducing systemic acquired resistance (SAR), offers a durable and broad-spectrum approach to disease control.[3]

At the core of this compound's activity is its interaction with Harpin binding protein-1 (HrBP1).[1][2] HrBP1 is a conserved protein found across numerous plant species and is recognized as a key regulator of plant immunity.[3] Activation of HrBP1 initiates a signaling cascade that leads to the production of various defense-related molecules, ultimately inhibiting viral replication and spread.[1][3] This whitepaper will provide an in-depth examination of the molecular interactions and signaling events that define the antiviral activity of this compound, with a specific focus on the indispensable role of HrBP1.

Quantitative Data Summary

The antiviral efficacy of this compound and its impact on the expression of key defense-related proteins and genes have been quantified through various experimental approaches. The following tables summarize the key findings from studies on Nicotiana tabacum K326 and N. glutinosa.

Table 1: Protective Effect of this compound against Tobacco Mosaic Virus (TMV) in N. glutinosa

| This compound Concentration (mg/mL) | Average Number of Local Lesions/cm² (± SD) |

| 0 (Control - 0.05% DMSO) | 3.6 ± 0.13 |

| 100 | 3.2 ± 0.14 |

| 200 | 2.5 ± 0.11 |

| 300 | 1.8 ± 0.09 |

| 400 | 1.5 ± 0.12 |

| 500 | 1.1 ± 0.09 |

Data extracted from a protective assay where this compound was applied 5 days prior to TMV inoculation. The number of local lesions is inversely proportional to the antiviral activity.

Table 2: Differentially Expressed Proteins in Nicotiana tabacum K326 upon this compound Treatment

| Protein Name | Gene ID | Fold Change | Function in Plant Defense |

| Upregulated Proteins | |||

| Harpin binding protein-1 (HrBP1) | AAF19658.1 | ≥1.5 | Induction of SAR |

| Pathogenesis-related protein 1 (PR-1) | P09278 | ≥1.5 | Antifungal and antiviral activity |

| β-1,3-glucanase | P29072 | ≥1.5 | Hydrolyzes fungal cell walls, component of SAR |

| Chitinase | P23473 | ≥1.5 | Degrades chitin, component of SAR |

| Downregulated Proteins | |||

| Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) | P00877 | ≤1.5 | Photosynthesis (often downregulated during defense) |

A selection of over 40 differentially expressed proteins identified through Differential in-gel electrophoresis (DIGE) and 2-DE combined with mass spectrometry.[1] Fold change is relative to control treatment.

Table 3: Relative mRNA Expression Levels of Key Genes in the SA Pathway

| Gene | Treatment | Relative mRNA Expression Level (Fold Change) |

| HrBP1 | This compound | ~2.5 |

| Salicylic Acid | ~2.0 | |

| Benzothiadiazole | ~2.2 | |

| EDS1 (Enhanced Disease Susceptibility 1) | This compound | ~3.0 |

| Salicylic Acid | ~2.8 | |

| Benzothiadiazole | ~3.2 | |

| PR-1 (Pathogenesis-Related Protein 1) | This compound | ~4.5 |

| Salicylic Acid | ~4.0 | |

| Benzothiadiazole | ~5.0 |

Gene expression levels were quantified using real-time PCR in tobacco leaves following treatment with this compound, Salicylic Acid (a known SAR inducer), and Benzothiadiazole (a commercial plant activator).[3] Expression is normalized to an internal control and presented as fold change relative to mock-treated plants.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper, based on the procedures described by Chen et al. (2012).[1][3]

Two-Dimensional Electrophoresis (2-DE) and Mass Spectrometry (MS)

-

Protein Extraction: Tobacco leaves treated with this compound (500 µg/mL) and control leaves were ground to a fine powder in liquid nitrogen. The powder was then suspended in a lysis buffer containing 7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, and 1% DTT. The mixture was centrifuged at 12,000 rpm for 15 minutes at 4°C, and the supernatant containing the total protein was collected.

-

Isoelectric Focusing (IEF): 800 µg of protein was loaded onto IPG strips (pH 4-7, 24 cm). IEF was performed using an Ettan IPGphor 3 system (GE Healthcare) with the following program: 30 V for 12 h, 500 V for 1 h, 1000 V for 1 h, and 8000 V until a total of 80,000 Vh was reached.

-

Second Dimension (SDS-PAGE): The focused IPG strips were equilibrated in a buffer containing 6 M urea, 75 mM Tris-HCl (pH 8.8), 29.3% glycerol, 2% SDS, and 1% DTT, followed by a second equilibration in the same buffer with 2.5% iodoacetamide (B48618) replacing DTT. The strips were then placed on top of 12.5% polyacrylamide gels and sealed with agarose (B213101). Electrophoresis was carried out at 15 mA per gel for 30 minutes, followed by 30 mA per gel until the bromophenol blue dye front reached the bottom of the gel.

-

Image Analysis and Protein Identification: Gels were stained with Coomassie Brilliant Blue R-250. The stained gels were scanned, and the images were analyzed using ImageMaster 2D Platinum Software. Protein spots showing a fold change of ≥1.5 or ≤1.5 were excised. The excised gel spots were subjected to in-gel digestion with trypsin. The resulting peptides were analyzed by MALDI-TOF/TOF mass spectrometry. The peptide mass fingerprinting data was used to search the NCBI database for protein identification using the MASCOT program.

Western Blot Analysis

-

Protein Extraction and Quantification: Total protein was extracted from tobacco leaves as described for 2-DE. Protein concentration was determined using the Bradford assay.

-

SDS-PAGE and Electrotransfer: 20 µg of total protein per sample was separated on a 12% SDS-polyacrylamide gel. The separated proteins were then transferred to a PVDF membrane using a semi-dry transfer apparatus.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. The membrane was then incubated with a primary antibody specific for HrBP1 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and imaged using a chemiluminescence imaging system.

Semi-quantitative and Real-Time RT-PCR

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from tobacco leaves using the Trizol reagent according to the manufacturer's instructions. First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with an oligo(dT) primer.

-

Semi-quantitative RT-PCR: PCR was performed with primers specific for HrBP1, EDS1, and PR-1. The plant actin gene was used as an internal control. The PCR products were separated on a 1.5% agarose gel and visualized by ethidium (B1194527) bromide staining.

-

Real-Time PCR: Real-time PCR was performed using a SYBR Green master mix on a real-time PCR system. The relative expression levels of the target genes were calculated using the 2-ΔΔCt method, with actin as the reference gene.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental processes involved in this compound's antiviral activity.

Caption: this compound-HrBP1 signaling cascade leading to an antiviral state.

Caption: Workflow for identifying HrBP1 as the target of this compound.

Conclusion

The research conclusively identifies Harpin binding protein-1 (HrBP1) as a direct target of the antiviral agent this compound.[1][2] The interaction between this compound and HrBP1 initiates the salicylic acid signaling pathway, a cornerstone of plant defense, leading to the upregulation of key defense-related genes such as EDS1 and PR-1.[3] This cascade culminates in the establishment of systemic acquired resistance, providing broad-spectrum protection against viral pathogens. The quantitative data and experimental protocols provided in this whitepaper offer a robust framework for researchers in the fields of plant pathology, molecular biology, and agrochemical development to further explore and leverage this potent antiviral mechanism. Future research may focus on elucidating the precise binding kinetics of this compound to HrBP1 and identifying additional downstream components of the signaling pathway to develop next-generation plant activators with enhanced efficacy and specificity.

References

- 1. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]

- 2. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Dialogue: A Technical Guide to the Interaction of Dufulin with the Plant Viral P6 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interaction between Dufulin, a novel antiviral agent, and the P6 protein of plant viruses, a key player in viral pathogenesis. The focus of this document is to furnish researchers and drug development professionals with a comprehensive understanding of the quantitative binding data, detailed experimental methodologies, and the logical framework of this pivotal interaction, particularly in the context of the Southern rice black-streaked dwarf virus (SRBSDV).

Core Interaction Data: this compound and SRBSDV P6 Protein

The antiviral activity of this compound is attributed to its direct interaction with and subsequent inhibition of the viral P6 protein.[1][2] This interaction has been quantified, demonstrating a strong binding affinity. The following table summarizes the key quantitative data from studies on the interaction between this compound and the P6 protein of SRBSDV.

| Parameter | Value | Expression System for P6 | Method | Source |

| Dissociation Constant (Kd) | 4.49 μM | E. coli | Not Specified | [1][2] |

| Dissociation Constant (Kd) | 4.95 μM | S. frugiperda 9 (Sf9) | Not Specified | [1][2] |

| Half Maximum Effective Concentration (EC50) of this compound on SRBSDV duplication | 3.32 mM | In vivo (rice leaves) | Not Specified | [1][2] |

These findings underscore the potent and specific nature of the interaction between this compound and the SRBSDV P6 protein. The micromolar dissociation constants indicate a strong binding affinity, supporting the hypothesis that P6 is a direct target of this compound.[1][2] Furthermore, the effective concentration required to inhibit viral duplication in vivo provides a crucial benchmark for the development of antiviral strategies.

Experimental Protocols: Investigating the this compound-P6 Interaction

The characterization of the interaction between this compound and the P6 protein necessitates a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments that have been instrumental in elucidating this interaction.

Affinity Purification Pull-Down Assay

This protocol describes a representative workflow for demonstrating the direct physical interaction between this compound and the P6 protein.

Objective: To qualitatively and quantitatively assess the binding of this compound to the P6 protein.

Materials:

-

Recombinant P6 protein (e.g., His-tagged P6 expressed in E. coli)

-

This compound-conjugated affinity resin (e.g., this compound immobilized on NHS-activated Sepharose beads)

-

Control resin (without this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 10% glycerol)

-

Wash buffer (Binding buffer with 300 mM NaCl)

-

Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and reagents

-

Western blotting apparatus and reagents

-

Anti-His tag antibody

Procedure:

-

Protein Preparation: Express and purify His-tagged P6 protein from E. coli using standard protocols. Confirm protein purity and concentration.

-

Resin Preparation: Prepare the this compound-conjugated affinity resin and the control resin according to the manufacturer's instructions. Equilibrate both resins with binding buffer.

-

Binding: Incubate a defined amount of purified P6 protein with the this compound-conjugated resin and the control resin separately. Perform the incubation at 4°C for 2-4 hours with gentle rotation.

-

Washing: Pellet the resins by centrifugation and discard the supernatant. Wash the resins three to five times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the resins using elution buffer. For SDS-PAGE analysis, directly add SDS-PAGE sample buffer to the beads and boil.

-

Analysis: Analyze the eluted fractions by SDS-PAGE followed by Western blotting using an anti-His tag antibody to detect the P6 protein. The presence of a band corresponding to the P6 protein in the eluate from the this compound-conjugated resin but not the control resin indicates a specific interaction.

In Vivo Co-immunoprecipitation (Co-IP) Assay

This protocol outlines a method to investigate the interaction within a cellular context, for instance, in Nicotiana benthamiana leaves transiently expressing the P6 protein.

Objective: To confirm the interaction between this compound and the P6 protein in a plant cell environment.

Materials:

-

Nicotiana benthamiana plants

-

Agrobacterium tumefaciens carrying a construct for P6-GFP expression

-

Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone)

-

This compound solution

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 0.2% NP-40, protease inhibitor cocktail)

-

Anti-GFP antibody conjugated to magnetic beads

-

Wash buffer (Extraction buffer with 500 mM NaCl)

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

Mass spectrometry compatible reagents

Procedure:

-

Plant Infiltration: Infiltrate the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension to transiently express P6-GFP.

-

This compound Treatment: After 48-72 hours of expression, treat the infiltrated leaves with a solution of this compound or a control solution.

-

Protein Extraction: Harvest the leaves, freeze them in liquid nitrogen, and grind to a fine powder. Resuspend the powder in ice-cold extraction buffer.

-

Immunoprecipitation: Clarify the lysate by centrifugation. Incubate the supernatant with anti-GFP antibody-conjugated magnetic beads at 4°C for 2-4 hours.

-

Washing: Pellet the beads using a magnetic stand and wash them extensively with wash buffer.

-

Elution and Analysis: Elute the protein complexes. For identification of interacting partners, the eluate can be analyzed by mass spectrometry to confirm the presence of this compound or this compound-modified proteins. Alternatively, specific analytical techniques can be used to detect this compound in the eluate.

Visualizing the Interaction and Workflow

To provide a clearer understanding of the molecular mechanism and the experimental process, the following diagrams have been generated using the DOT language.

Caption: Logical flow of this compound's interaction with the SRBSDV P6 protein.

The diagram above illustrates the central role of the P6 protein in SRBSDV virulence and the inhibitory actions of this compound. This compound directly binds to the P6 protein and also suppresses its expression, leading to the inhibition of viral replication and a reduction in virulence.

Caption: Experimental workflow for studying the this compound-P6 interaction.

This workflow diagram provides a logical progression of experiments to characterize the interaction between this compound and a viral protein like P6, moving from initial in vitro validation to in vivo confirmation and functional analysis.

The Multifunctional Nature of the P6 Protein

It is important to note that the P6 protein is a multifunctional protein with diverse roles in different plant viruses. For instance, in Cauliflower mosaic virus (CaMV), the P6 protein is a major component of viral factories, acts as a translational transactivator, and is involved in suppressing host defense mechanisms.[3][4][5][6][7] While the direct interaction of this compound has been primarily documented with the P6 protein of SRBSDV, the conserved functions of P6 proteins across different viral species suggest that this compound or its derivatives could have a broader spectrum of antiviral activity. Further research into the interaction of this compound with P6 proteins from other plant viruses is a promising avenue for the development of broad-spectrum antiviral agents in agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cauliflower mosaic virus protein P6 is a multivalent node for RNA granule proteins and interferes with stress granule responses during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cauliflower Mosaic Virus Protein P6 Forms Motile Inclusions That Traffic along Actin Microfilaments and Stabilize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cauliflower mosaic virus protein P6 is a multivalent node for RNA granule proteins and interferes with stress granule responses during plant infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of cauliflower mosaic virus P6 in modulating plant hormone signalling - Enlighten Theses [theses.gla.ac.uk]

The Impact of Dufulin on the Salicylic Acid Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dufulin is a novel antiviral agent that has demonstrated high efficacy against a range of plant viruses. Its mode of action does not involve direct interaction with viral particles but rather the activation of the plant's own defense mechanisms. Specifically, this compound triggers Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting immunity, by modulating the salicylic (B10762653) acid (SA) signaling pathway.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the involved signaling and experimental workflows.

Mechanism of Action: Targeting Harpin Binding Protein-1

The primary molecular target of this compound in plants is the Harpin binding protein-1 (HrBP1).[1][2][3] HrBP1 is a protein located in the plant cell wall that is involved in initiating defense signaling.[4] this compound activates HrBP1, which serves as the starting point for a cascade of downstream events that culminate in the activation of the SA signaling pathway and the induction of SAR.[1][2][3] This mode of action places this compound upstream of SA accumulation in the defense signaling cascade.[4][5]

Quantitative Data Presentation

The activation of the SA pathway by this compound leads to significant changes in the plant proteome. The following table summarizes the key quantitative findings from proteomic analyses of Nicotiana tabacum leaves treated with this compound.

| Parameter | Observation | Plant Species | Reference |

| Differentially Expressed Proteins | > 40 proteins with ≥1.5-fold or ≤1.5-fold change in expression | Nicotiana tabacum K326 | [1][2][3] |

To provide context for the expected magnitude of changes in the SA signaling pathway, the following table presents representative quantitative data on the induction of key genes in response to salicylic acid from studies on other plant species.

| Gene | Fold Change in Expression | Treatment | Plant Species | Reference |

| NPR1 | ~5.3-fold increase | 1 mM Salicylic Acid (1 hour) | Peanut | [6] |

| PR-1 | > 10-fold induction | 2,6-dichloroisonicotinic acid (INA) | Arabidopsis thaliana | [7] |

| PR-1 | Up to 50-fold upregulation | Drought Stress (activates SA pathway) | Solanum lycopersicum | [8] |

Experimental Protocols

Proteomic Analysis of this compound-Treated Nicotiana tabacum

This protocol outlines the key steps for identifying differentially expressed proteins in response to this compound treatment, based on the methodologies employed in the foundational research.[1][2][3]

a. Plant Material and Treatment:

-

Grow Nicotiana tabacum cv. K326 plants in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).

-

At the 6-8 leaf stage, spray the plants with a solution of this compound at a concentration determined to be effective for inducing resistance (e.g., 500 µg/mL). Use a 0.05% DMSO solution as a solvent control.

-

Collect leaf samples at a time point relevant for proteomic changes (e.g., 5 days post-treatment). Immediately freeze the samples in liquid nitrogen and store at -80°C until protein extraction.

b. Protein Extraction:

-

Grind 1-2 g of frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the powder to a tube containing an appropriate extraction buffer (e.g., Tris-HCl, pH 8.0, containing sucrose, DTT, and protease inhibitors).

-

Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

-

Precipitate the proteins from the supernatant using a method like TCA/acetone (B3395972) precipitation.

-

Wash the protein pellet with cold acetone to remove residual TCA and pigments.

-

Air-dry the pellet and solubilize it in a buffer suitable for two-dimensional gel electrophoresis (2-DE), containing urea, thiourea, CHAPS, and DTT.

-

Determine the protein concentration using a compatible assay (e.g., Bradford assay).

c. Two-Dimensional Gel Electrophoresis (2-DE):

-

For the first dimension (isoelectric focusing), load a consistent amount of protein (e.g., 1 mg) onto an IPG strip with a suitable pH range (e.g., 4-7).

-

Rehydrate the strip with the protein sample and run the isoelectric focusing program according to the manufacturer's instructions.

-

After the first dimension, equilibrate the IPG strip in a buffer containing SDS and DTT, followed by a second equilibration step in a buffer with SDS and iodoacetamide.

-

For the second dimension, place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel (e.g., 12.5%) and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Visualize the protein spots by staining the gel (e.g., silver staining or Coomassie Brilliant Blue).

d. Image Analysis and Protein Identification:

-

Scan the stained 2-DE gels and analyze the images using specialized software (e.g., DeCyder) to compare the protein spot patterns between this compound-treated and control samples.

-

Identify protein spots that show a statistically significant and reproducible change in intensity (e.g., ≥1.5-fold).

-

Excise the differentially expressed protein spots from the gel.

-

Perform in-gel digestion of the proteins using trypsin.

-

Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF/TOF MS).

-

Identify the proteins by searching the peptide mass fingerprint data against a relevant protein database (e.g., NCBI) using a search engine like MASCOT.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps to quantify the expression levels of key SA signaling genes, such as NPR1 and PR-1, following this compound treatment.

a. Plant Treatment and RNA Extraction:

-

Treat Nicotiana tabacum plants with this compound and a control solution as described in the proteomics protocol. Collect leaf samples at various time points (e.g., 0, 12, 24, 48, 72 hours) to capture the dynamics of gene expression.

-

Extract total RNA from the frozen leaf samples using a commercial kit or a standard protocol like the Trizol method.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and by running an aliquot on an agarose (B213101) gel.

b. cDNA Synthesis:

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

c. qRT-PCR:

-

Design or obtain validated primers for the target genes (NPR1, PR-1) and a suitable reference gene (e.g., Actin or Tubulin) for normalization.

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template.

-

Run the qRT-PCR on a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

Calculate the relative gene expression using a method like the 2-ΔΔCt method.

Antiviral Activity Assay (TMV Lesion Counting)

This protocol describes a method to quantify the protective effect of this compound against Tobacco Mosaic Virus (TMV) infection.[1]

a. Plant Material and Treatment:

-

Use a local lesion host for TMV, such as Nicotiana glutinosa.

-

Grow plants to the 8-week stage.

-

Prepare different concentrations of this compound (e.g., 100, 200, 500 µg/mL) and a solvent control (0.05% DMSO).

-

Spray the respective solutions onto the leaves of the plants until runoff.

b. Virus Inoculation:

-

Five days after the this compound treatment, prepare a TMV inoculum.

-

Mechanically inoculate the treated leaves by gently rubbing the leaf surface with a cotton swab dipped in the virus inoculum, using a fine abrasive like carborundum.

-

Rinse the leaves with water after inoculation.

c. Data Collection and Analysis:

-

Maintain the plants in a controlled environment for 3-5 days to allow for the development of local lesions.

-

Count the number of necrotic lesions on each inoculated leaf.

-

Calculate the percentage of protection for each this compound concentration relative to the control-treated plants.

Mandatory Visualizations

Caption: this compound activates HrBP1, initiating the salicylic acid signaling cascade.

Caption: Experimental workflow for proteomic analysis of this compound's effects.

References

- 1. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]

- 2. This compound activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harpin induces disease resistance in Arabidopsis through the systemic acquired resistance pathway mediated by salicylic acid and the NIM1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional analysis of regulatory sequences controlling PR-1 gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

The Discovery and Development of Dufulin: A Technical Guide to a Novel Plant Antiviral Agent

Introduction

Dufulin is a novel, broad-spectrum plant antiviral agent developed by researchers at Guizhou University in China.[1] It represents a significant advancement in the control of plant viral diseases, offering both preventative and curative activity against a range of economically important viruses.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of this compound, intended for researchers, scientists, and professionals in the field of drug development. This compound's unique mode of action, which involves the activation of the plant's own defense systems, makes it a compelling subject of study for the development of sustainable agricultural practices.[3]

Mechanism of Action: A Dual Approach to Plant Viral Defense

This compound employs a sophisticated dual mechanism to combat plant viruses. It not only directly interacts with viral components but also, and more significantly, activates the plant's innate immune system, a process known as Systemic Acquired Resistance (SAR).[4]

Activation of Systemic Acquired Resistance (SAR)

The primary mechanism of this compound's antiviral activity is the induction of SAR.[3] This is achieved through the activation of the salicylic (B10762653) acid (SA) signaling pathway, a crucial component of plant defense.[3]

A key discovery in understanding this compound's mode of action was the identification of Harpin binding protein-1 (HrBP1) as a primary target.[3] this compound treatment leads to the upregulation of HrBP1, which in turn triggers the SA signaling cascade.[3] This cascade results in the expression of various pathogenesis-related (PR) proteins, such as PR-1a and Phenylalanine ammonia-lyase (PAL), which contribute to a broad-spectrum and long-lasting resistance against viral pathogens.[3]

dot

Caption: this compound-induced Salicylic Acid (SA) signaling pathway for Systemic Acquired Resistance (SAR).

Direct Interaction with Viral Proteins

In addition to inducing host resistance, this compound has been shown to interact directly with viral proteins, thereby inhibiting viral replication and assembly. For instance, studies on the Southern Rice Black-Streaked Dwarf Virus (SRBSDV) have demonstrated that this compound can bind to the P6 viroplasmic protein, a key component in the formation of viral factories. This interaction disrupts the virus's replication machinery.

Quantitative Data on Antiviral Efficacy

The following tables summarize the quantitative data on the antiviral activity of this compound against various plant viruses.

Table 1: In Vitro and In Vivo Efficacy of this compound against Plant Viruses

| Virus | Host Plant | Assay Type | Efficacy Metric | Value | Reference |

| Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | Local Lesion Assay | Inhibition Rate (%) | Not specified, but significant | [3] |

| Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Oryza sativa (Rice) | In vivo | EC50 | 3.32 mM | |

| Tomato Yellow Leaf Curl Virus (TYLCV) | Solanum lycopersicum (Tomato) | Field Trial (3 years) | Average Control Effect (%) | 68.29 | [5] |

| Cucumber Mosaic Virus (CMV) | Not Specified | Not Specified | Good antiviral activity | [4] | |

| Potato Virus Y (PVY) | Not Specified | Not Specified | Good antiviral activity | [4] |

Table 2: Binding Affinity of this compound to Viral Proteins

| Viral Protein | Virus | Method | Dissociation Constant (Kd) | Reference |

| P6 | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Not Specified | 4.49 µM (from E. coli) | |

| P6 | Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Not Specified | 4.95 µM (from S. frugiperda) |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound's antiviral activity.

Synthesis of this compound

This compound can be synthesized via a one-pot reaction. The following protocol is based on the methodology described in the patent literature.

Materials:

-

2-amino-4-methylbenzothiazole

-

o-fluorobenzaldehyde

-

Diethyl phosphite

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Ethanol

Procedure:

-

In a reaction vessel, combine 2-amino-4-methylbenzothiazole, o-fluorobenzaldehyde, and the catalyst in toluene.

-

Heat the mixture to reflux for approximately 4-5 hours.

-

Cool the reaction mixture and add diethyl phosphite.

-

Continue the reaction for another 4 hours.

-

Remove the toluene by distillation.

-

Cool the residue to 70°C and add ethanol.

-

Heat to reflux for 1 hour, then cool to 20°C and stir for 3 hours.

-

Collect the crystalline product by centrifugation and dry to obtain this compound.

Antiviral Activity Assay (Local Lesion Assay)

This assay is commonly used to quantify the inhibitory effect of a compound on a virus that causes localized necrotic lesions on a hypersensitive host plant.

dot

Caption: Workflow for the local lesion assay to determine this compound's antiviral activity.

Materials:

-

Nicotiana glutinosa plants

-

Tobacco Mosaic Virus (TMV) inoculum

-

This compound solution (and a control solution, e.g., DMSO)

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

-

Select healthy, fully expanded leaves of N. glutinosa.

-

Apply the this compound solution to the left half of the leaf and the control solution to the right half.

-

After a set period (e.g., 24 hours), lightly dust the leaves with carborundum.

-

Mechanically inoculate the entire leaf surface with the TMV inoculum using a sterile swab.

-

Rinse the leaves with water.

-

Maintain the plants under controlled greenhouse conditions.

-

After 3-4 days, count the number of local lesions on each half of the leaves.

-